

# Toxicological Profile of Icaridin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Icaridin**, also known as P**icaridin**, is a widely used insect repellent active ingredient belonging to the piperidine chemical family.[1] Its broad-spectrum efficacy against various arthropods, coupled with a favorable safety profile, has led to its global adoption in topical repellent formulations.[1][2] This technical guide provides an in-depth overview of the toxicological profile of **Icaridin**, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from regulatory assessments, peer-reviewed literature, and public health evaluations.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic exposure to **Icaridin** following dermal application is low. Toxicokinetic studies in rats have demonstrated that dermal absorption is rapid, with maximum plasma concentrations reached within 6 to 8 hours of application.[3] The absorbed **Icaridin** is extensively metabolized and rapidly excreted, primarily in the urine.[4][5] There is no evidence of bioaccumulation in tissues.[5]

A human study involving dermal application of both neat and 15% **Icaridin** in ethanol showed that the absorbed amount is low.[3] The primary metabolic pathways for **Icaridin** in rats involve oxidative demethylation and cleavage of the carbon-nitrogen bond between the thiazolylmethyl



and nitroguanidine moieties.[5] The parent compound and its metabolites are then efficiently eliminated from the body.[4]

## **Acute Toxicity**

**Icaridin** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[3]

Table 1: Acute Toxicity of Technical Grade Icaridin

| Route of Exposure | Species | Endpoint | Value                             | Classificati<br>on | Reference |
|-------------------|---------|----------|-----------------------------------|--------------------|-----------|
| Oral              | Rat     | LD50     | 4743 mg/kg<br>bw<br>(approximate) | Low Toxicity       | [6]       |
| Dermal            | Rat     | LD50     | > 5000 mg/kg<br>bw                | Low Toxicity       | [3]       |
| Inhalation        | Rat     | LC50     | > 5.2 mg/L                        | Low Toxicity       | [3]       |

#### Irritation and Sensitization

**Icaridin** is considered to be minimally irritating to the skin and moderately irritating to the eyes.

[3] It is not a skin sensitizer.[3]

Table 2: Dermal and Ocular Irritation of Icaridin



| Study Type              | Species    | Observation                            | Classification | Reference |
|-------------------------|------------|----------------------------------------|----------------|-----------|
| Dermal Irritation       | Rabbit     | Minimally irritating to non-irritating | Non-irritant   | [3]       |
| Eye Irritation          | Rabbit     | Moderately irritating                  | Irritant       | [3]       |
| Dermal<br>Sensitization | Guinea Pig | Not a sensitizer                       | Non-sensitizer | [3]       |

## **Sub-chronic and Chronic Toxicity**

Repeated dose studies in animals have primarily identified the liver and kidneys as target organs for **Icaridin** toxicity, though these effects were observed at doses significantly higher than those expected from normal human use.[3]

In a sub-chronic dermal exposure study in rats, effects such as slight increases in liver size, chronic kidney inflammation, and hyalinosis in the kidneys were observed at a dose of 500 mg/kg/day for 90 days. The No-Observed-Adverse-Effect-Level (NOAEL) for systemic sub-chronic dermal effects was established at 200 mg/kg/day.[7] A chronic dermal toxicity study in beagle dogs for one year showed no adverse effects at any dose tested, with a NOEL of 200 mg/kg/day.[7]

A two-year dermal carcinogenicity study in rats found no evidence of compound-induced neoplasia.[8] Non-neoplastic effects were limited to acanthosis and/or hyperkeratosis at the application site and cystic degeneration of the liver in males at the highest dose (200 mg/kg bw/day).[8]

Table 3: Sub-chronic and Chronic Toxicity Endpoints for Icaridin



| Study<br>Type                   | Species       | Route  | Duratio<br>n | NOAEL/<br>NOEL         | LOAEL                  | Key<br>Finding<br>s                                              | Referen<br>ce |
|---------------------------------|---------------|--------|--------------|------------------------|------------------------|------------------------------------------------------------------|---------------|
| Sub-<br>chronic<br>Oral         | Rat           | Oral   | 90 days      | 80 mg/kg<br>bw/d       | -                      | Not<br>specified                                                 | [6]           |
| Sub-<br>chronic<br>Dermal       | Rat           | Dermal | 90 days      | 200<br>mg/kg/da<br>y   | 500<br>mg/kg/da<br>y   | Increase d liver size, chronic kidney inflamma tion, hyalinosi s | [7]           |
| Chronic<br>Dermal               | Beagle<br>Dog | Dermal | 1 year       | 200<br>mg/kg/da<br>y   | -                      | No<br>adverse<br>effects                                         | [7]           |
| Chronic/<br>Carcinog<br>enicity | Rat           | Dermal | 2 years      | 100<br>mg/kg<br>bw/day | 200<br>mg/kg<br>bw/day | Cystic degenera tion of the liver (males)                        | [4][8]        |

### **Genotoxicity and Mutagenicity**

**Icaridin** has been evaluated in a battery of genotoxicity assays and has not been found to damage genetic material.[1][3]

While specific details of all conducted studies are not publicly available in a consolidated manner, the general conclusion from regulatory agencies is that **Icaridin** is not genotoxic.[3] In vitro experiments have reportedly shown that **Icaridin** administration did not lead to an increased incidence of cells exhibiting chromatid or chromosomal aberrations.[4]







Experimental Protocols: A General Overview of Genotoxicity Assays

Standard genotoxicity testing batteries typically include the following assays to assess different endpoints:

- Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations). The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.[9]
- In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a
  substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g.,
  Chinese hamster ovary (CHO) cells, human lymphocytes). Cells are exposed to the test
  substance, and metaphase cells are examined for chromosomal damage.[10]
- In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay assesses
  chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
  Animals are treated with the test substance, and immature erythrocytes are analyzed for the
  presence of micronuclei, which are small nuclei that form from chromosome fragments or
  whole chromosomes that are not incorporated into the main nucleus during cell division.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A deeper look into Icaridin MOSQUITMED [mosquitmed.com]
- 2. Picaridin Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

#### Foundational & Exploratory





- 4. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, tissue distribution, excretion, and metabolism of clothianidin in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. Picaridin Technical Fact Sheet [npic.orst.edu]
- 8. Chronic toxicity and carcinogenicity testing in the Sprague-Dawley rat of a prospective insect repellant (KBR 3023) using the dermal route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity test of eight natural color additives in the Korean market PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals Parabens PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Icaridin: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674257#toxicological-profile-of-icaridin-for-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com